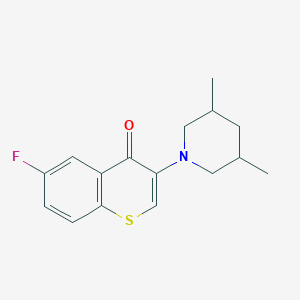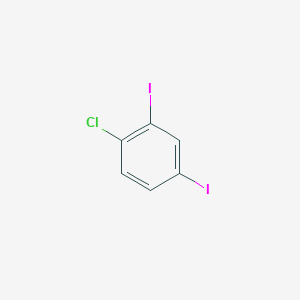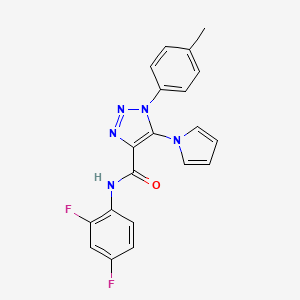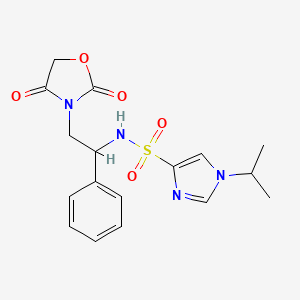![molecular formula C16H20N2O2 B2397516 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851407-18-6](/img/structure/B2397516.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPA is a quinoline derivative that has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The purpose of
Wissenschaftliche Forschungsanwendungen
Quinoline and Quinazoline Alkaloids in Medicinal Research
Quinoline and quinazoline alkaloids represent a significant class of heterocyclic compounds that have been the focus of research due to their substantial bioactive properties. These compounds, including famous examples like quinine and camptothecin, have led to breakthroughs in antimalarial and anticancer drug development. Their modified analogs possess a wide range of bioactivities, including antitumor, antibacterial, antifungal, and antiparasitic activities, underscoring their importance in drug discovery and therapeutic applications (Shang et al., 2018).
Quinoline Derivatives as Corrosion Inhibitors
Beyond their biomedical significance, quinoline derivatives have also found applications as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective against metallic corrosion. This property is particularly valued in industrial applications where corrosion prevention is crucial, highlighting the versatility of quinoline derivatives in various scientific and practical contexts (Verma et al., 2020).
Quinoline-Based Compounds in Cancer Therapy
The anticancer potential of quinoline-based compounds is well-documented, with several derivatives showing significant efficacy through mechanisms such as cell cycle arrest, apoptosis induction, and angiogenesis disruption. These compounds have demonstrated effectiveness against various cancer cell lines, offering a valuable scaffold for the development of new anticancer agents (Afzal et al., 2015).
Antibacterial Applications of Quinolones
Quinolones, closely related to quinolines, are a cornerstone in antibacterial therapy, with a mechanism of action centered on bacterial DNA gyrase inhibition. Their broad spectrum of activity and effectiveness against resistant strains make them essential tools in combating bacterial infections (Wiles et al., 2010).
Eigenschaften
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-14(19)17-8-7-12-9-13-10(2)5-6-11(3)15(13)18-16(12)20/h5-6,9H,4,7-8H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIZNDVVBSHMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)

![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)


![2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2397447.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)



